

Application Note: Quantification of Rosuvastatin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Arisostatin A*

Cat. No.: *B15560593*

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Introduction

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Rosuvastatin is primarily used to treat hypercholesterolemia and reduce the risk of cardiovascular disease.[1] Accurate and reliable quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2] This application note details a robust and sensitive method for the quantification of rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for high-throughput analysis in clinical and research settings.

Principle

This method utilizes a simple and rapid protein precipitation technique for the extraction of rosuvastatin and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of rosuvastatin.[3][4]

Experimental Protocols

Materials and Reagents

- Rosuvastatin calcium reference standard
- Atorvastatin (Internal Standard)
- HPLC grade acetonitrile
- HPLC grade methanol
- Formic acid (analytical grade)
- Ultrapure water
- Human plasma (K2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used.

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Mass Spectrometer	API-4000 LC-MS/MS or equivalent
Column	Inertsil ODS-3 (4.6 x 100 mm, 3.0 µm) or equivalent
Mobile Phase	0.05 mol/L Formic acid in water : Acetonitrile (20:80, v/v)[3]
Flow Rate	0.50 mL/min[3]
Injection Volume	10 µL
Column Temperature	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Rosuvastatin: m/z 482.2 → 258.2 Atorvastatin (IS): m/z 559.3 → 440.2
Run Time	3.5 minutes[3]

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosuvastatin and atorvastatin (IS) in methanol.
- Working Solutions: Prepare serial dilutions of the rosuvastatin stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and QC samples.
- Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 0.05 to 50.0 ng/mL.[3]
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (0.15 ng/mL), medium (25 ng/mL), and high (40 ng/mL).[3]

Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (containing atorvastatin).
- Vortex for 30 seconds.
- Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject 10 µL into the LC-MS/MS system.

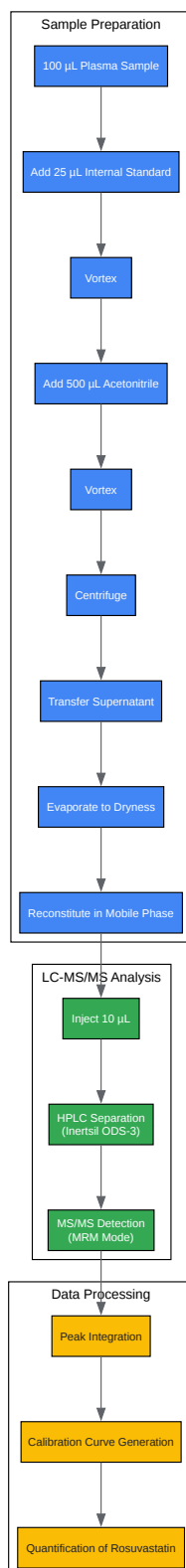
Data Presentation

Table 2: Method Validation Summary

Parameter	Result
Linearity Range	0.05 - 50.0 ng/mL[3]
Correlation Coefficient (r^2)	> 0.999[3]
Lower Limit of Quantitation (LLOQ)	0.05 ng/mL[3]
Intra-day Precision (%RSD)	1.76 - 11.17%[3]
Inter-day Precision (%RSD)	6.55 - 11.40%[3]
Accuracy	95.02 - 101.37% of nominal values[3]
Recovery	Rosuvastatin: 91.39%Atorvastatin (IS): 99.28% [3]

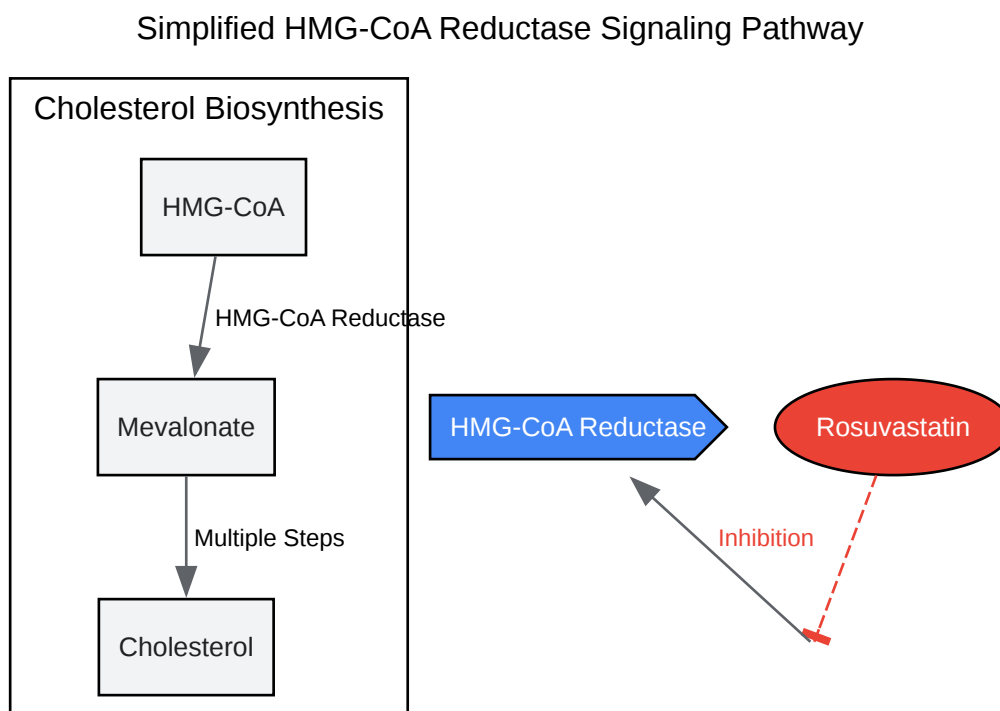
Mandatory Visualizations

Experimental Workflow for Rosuvastatin Quantification



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Caption: Experimental workflow for the quantification of rosuvastatin in plasma.



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Caption: Simplified signaling pathway showing the inhibition of HMG-CoA reductase by rosuvastatin.

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